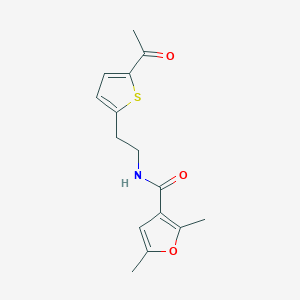

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with an acetyl group and a furan-carboxamide moiety. Its molecular formula is C₁₅H₁₇NO₃S, with a molecular weight of 291.4 g/mol (CAS: 2034436-71-8) . Limited physicochemical data (e.g., melting/boiling points) are available, highlighting the need for further characterization .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-9-8-13(11(3)19-9)15(18)16-7-6-12-4-5-14(20-12)10(2)17/h4-5,8H,6-7H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOINOAHAZKBVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

Medicine: Its potential therapeutic properties are explored for treating various diseases.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with biological macromolecules, affecting their function. The acetyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid thiophene-furan architecture. Below is a comparative analysis with structurally or functionally related molecules:

Thiazolidinone Derivatives (NAT-1 and NAT-2)

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (C₁₆H₁₅N₃O₃S; MW: 329.4 g/mol).

- NAT-2: N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (C₂₄H₃₁N₃O₃S; MW: 441.6 g/mol). Comparison: Both NAT-1 and NAT-2 feature a thiazolidinone core linked to nicotinamide, contrasting with the thiophene-furan backbone of the target compound. The acetylthiophene group in the target may enhance π-π stacking interactions compared to NAT-1/2’s methoxy or phenolic substituents. NAT-2’s bulky tert-butyl groups improve metabolic stability, whereas the target compound’s smaller substituents (methyl, acetyl) may favor solubility .

H-Series Kinase Inhibitors (e.g., H-89)

- H-89: N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl (C₂₀H₂₂BrN₃O₂S·2HCl; MW: 533.7 g/mol). Comparison: H-89 contains an isoquinoline sulfonamide scaffold, a common kinase inhibitor motif, whereas the target compound lacks this moiety. The bromocinnamyl group in H-89 confers selectivity for protein kinase A (PKA), while the acetylthiophene in the target compound may target different enzymes or receptors .

Indenoquinoline Derivative (TAS-103)

- TAS-103: 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (C₂₀H₂₁N₃O₃·2HCl; MW: 436.3 g/mol). Comparison: TAS-103’s planar indenoquinoline structure enables DNA intercalation and topoisomerase inhibition, a mechanism unlikely for the non-planar thiophene-furan target compound. The dimethylaminoethyl side chain in TAS-103 enhances cellular uptake, whereas the target’s ethyl linker may limit membrane permeability .

Bioactivity Data (Hypothetical)

| Compound | Target Pathway | IC₅₀/EC₅₀ | Reference Model |

|---|---|---|---|

| Target Compound | Not reported | N/A | N/A |

| NAT-2 | PPAR-γ agonism | 0.8 μM | In vitro assay |

| H-89 | PKA inhibition | 48 nM | Kinase assay |

| TAS-103 | Topoisomerase I/II | 0.1 μM | Cell-based assay |

Note: Pharmacological data for the target compound are unavailable, underscoring the need for empirical studies.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure

The compound's structure can be broken down into several key components:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Group : A five-membered ring containing sulfur.

- Acetyl Group : Enhances the compound's reactivity and biological interactions.

The molecular formula can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is typically assessed using various assays, such as the DPPH radical scavenging method.

Table 1: Antioxidant Activity Comparison

This data suggests that the compound has a comparable antioxidant capacity to ascorbic acid, a well-known antioxidant.

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Studies have shown that compounds with similar structures often inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 (Glioblastoma) | 15 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

These results indicate that the compound may exhibit selective cytotoxicity against certain cancer types, supporting its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to its antioxidant and anticancer activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. Inflammatory pathways are often mediated by various cytokines and enzymes, which can be inhibited by compounds with anti-inflammatory activity.

Case Studies

-

Study on Antioxidant and Anticancer Properties :

A recent study evaluated a series of derivatives related to this compound. The findings showed that these derivatives exhibited enhanced antioxidant and anticancer activities compared to their precursors. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles. -

Mechanistic Insights :

Another research effort focused on elucidating the mechanism of action for compounds similar to this compound. It was found that these compounds could modulate signaling pathways involved in oxidative stress response and apoptosis regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide?

- Methodology : Synthesis typically involves multi-step organic reactions, including amide coupling between furan-3-carboxylic acid derivatives and thiophenylethylamine precursors. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI or HOBt.

- Chromatographic purification (e.g., flash column chromatography) to isolate intermediates .

- Final characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) should be adjusted to maximize yield. For example, using DMF as a solvent may improve solubility of intermediates .

Q. How can researchers validate the structural identity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of key functional groups (e.g., acetyl-thiophene protons at δ 2.5–2.7 ppm, furan methyl groups at δ 2.2–2.4 ppm) .

- Mass Spectrometry : HRMS can verify molecular weight (expected [M+H]+ ~ 350–360 g/mol depending on substituents) .

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological activity of this compound?

- Mechanistic Studies :

- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance) .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Data Interpretation : Compare activity against structural analogs (e.g., replacing acetyl-thiophene with chlorothiophene) to establish structure-activity relationships (SAR) .

Q. How can contradictory data in biological assays be resolved?

- Root-Cause Analysis :

- Purity Checks : Contaminants (e.g., unreacted starting materials) may skew results. Re-purify via preparative HPLC .

- Solvent Effects : Bioactivity may vary in DMSO vs. aqueous buffers due to aggregation. Perform dose-response curves in multiple solvents .

- Batch Variability : Replicate synthesis and testing across independent batches to confirm reproducibility .

Q. What functional groups in this compound are most reactive, and how do they influence chemical interactions?

- Key Reactivity Hotspots :

| Functional Group | Reactivity | Implications |

|---|---|---|

| Acetyl-thiophene | Electrophilic substitution | May undergo halogenation or nitration |

| Furan-3-carboxamide | Hydrolysis susceptibility | Stability tests in acidic/basic conditions recommended |

- Experimental Validation : Perform stability studies under physiological pH (e.g., 7.4) to assess hydrolysis rates .

Key Considerations for Researchers

- Avoid Common Pitfalls : Ensure intermediates are fully characterized before proceeding to subsequent steps. Trace impurities in early stages can cascade into significant errors .

- Advanced Tools : Use computational modeling (e.g., DFT calculations) to predict electronic effects of substituents on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.